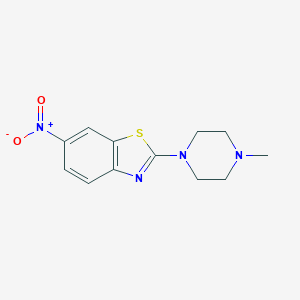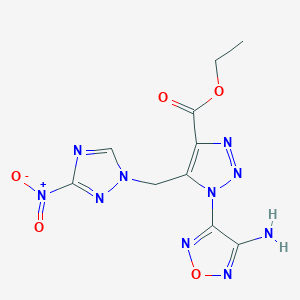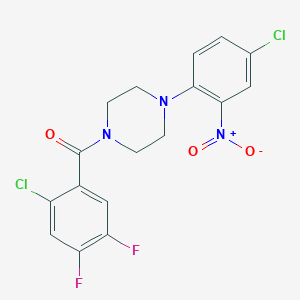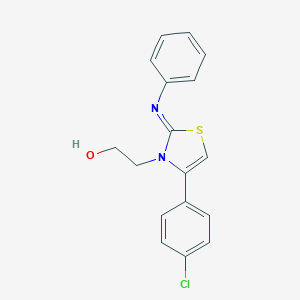![molecular formula C27H26N4O4 B394227 1-{5-(1,3-benzodioxol-5-yl)-4-[4-(4-morpholinyl)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone](/img/structure/B394227.png)
1-{5-(1,3-benzodioxol-5-yl)-4-[4-(4-morpholinyl)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{5-(1,3-benzodioxol-5-yl)-4-[4-(4-morpholinyl)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a morpholine ring, and a triazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5-(1,3-benzodioxol-5-yl)-4-[4-(4-morpholinyl)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common synthetic routes include:
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Functional Group Modifications: Introduction of the benzodioxole and morpholine rings through nucleophilic substitution and other organic transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1-{5-(1,3-benzodioxol-5-yl)-4-[4-(4-morpholinyl)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to lower oxidation states.
Substitution: Nucleophilic or electrophilic substitution reactions at different positions of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific transformation required.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1-{5-(1,3-benzodioxol-5-yl)-4-[4-(4-morpholinyl)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone has several scientific research applications, including:
Medicinal Chemistry: Investigation of its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Studies: Examination of its effects on various biological systems, including enzyme inhibition and receptor binding.
Chemical Research: Use as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
作用机制
The mechanism of action of 1-{5-(1,3-benzodioxol-5-yl)-4-[4-(4-morpholinyl)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone involves interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors, leading to changes in signal transduction pathways.
相似化合物的比较
Similar Compounds
Similar compounds include those with related structural features, such as:
1,3-Benzodioxole Derivatives: Compounds containing the benzodioxole ring.
Morpholine Derivatives: Compounds featuring the morpholine ring.
Triazole Derivatives: Compounds with the triazole ring.
Uniqueness
The uniqueness of 1-{5-(1,3-benzodioxol-5-yl)-4-[4-(4-morpholinyl)phenyl]-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl}ethanone lies in its combination of these three distinct functional groups, which may confer unique biological activities and chemical properties not observed in simpler analogs.
属性
分子式 |
C27H26N4O4 |
|---|---|
分子量 |
470.5g/mol |
IUPAC 名称 |
1-[3-(1,3-benzodioxol-5-yl)-4-(4-morpholin-4-ylphenyl)-2-phenyl-3H-1,2,4-triazol-5-yl]ethanone |
InChI |
InChI=1S/C27H26N4O4/c1-19(32)26-28-31(23-5-3-2-4-6-23)27(20-7-12-24-25(17-20)35-18-34-24)30(26)22-10-8-21(9-11-22)29-13-15-33-16-14-29/h2-12,17,27H,13-16,18H2,1H3 |
InChI 键 |
QETWBOAWUHICLD-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NN(C(N1C2=CC=C(C=C2)N3CCOCC3)C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6 |
规范 SMILES |
CC(=O)C1=NN(C(N1C2=CC=C(C=C2)N3CCOCC3)C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-(Mesitylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B394144.png)
![(5E)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B394145.png)
![{4-Oxo-2-thioxo-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B394147.png)

![(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B394152.png)

![Ethyl 4-[[3-(4-methoxyphenyl)-4-phenyl-5-sulfanylidene-1,2,4-triazol-1-yl]methyl]piperazine-1-carboxylate](/img/structure/B394154.png)

![4-{[3-(3-Chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B394159.png)

![(2Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-PHENYL-4-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE](/img/structure/B394162.png)
![4-{[(2Z)-4-(4-BROMOPHENYL)-2-(PHENYLIMINO)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]METHYL}BENZENE-1-SULFONAMIDE](/img/structure/B394166.png)

![4-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B394168.png)
